molecular formula C17H22N4O4S B2835076 2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2319718-47-1

2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2835076
CAS No.: 2319718-47-1
M. Wt: 378.45
InChI Key: UEYKWCXERWQLNY-UHFFFAOYSA-N
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Description

2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole, piperidine, and sulfonylphenoxy groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the core pyrazole and piperidine intermediates. These intermediates are then subjected to sulfonylation and subsequent acetamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide

Uniqueness

2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-10-14(9-19-20)13-3-2-8-21(11-13)26(23,24)16-6-4-15(5-7-16)25-12-17(18)22/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYKWCXERWQLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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